molecular formula C11H17NO6 B12893938 Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride

Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride

Katalognummer: B12893938
Molekulargewicht: 259.26 g/mol
InChI-Schlüssel: XJEODWYYNTXKCE-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride is a complex organic compound that belongs to the class of carboxylic anhydrides. This compound is characterized by its unique structure, which includes a pyrrolidine ring, two methoxy groups, and a carboxylic anhydride functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride typically involves the condensation of butyric acid with a suitable reagent to form the anhydride. One common method is the reaction of butyric acid with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the anhydride.

Industrial Production Methods

In industrial settings, the production of butyric anhydride can be achieved using a single reactive distillation column with internal material circulation. This method involves the use of butyric acid and acetic anhydride in a reversible reaction, where the excess reactant is circulated internally to optimize the yield and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form butyric acid.

    Esterification: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Water, often with an acid or base catalyst.

    Esterification: Alcohols, typically in the presence of an acid catalyst like sulfuric acid.

    Aminolysis: Amines, often with a base catalyst like pyridine.

Major Products Formed

    Hydrolysis: Butyric acid.

    Esterification: Butyrate esters.

    Aminolysis: Butyramides.

Wissenschaftliche Forschungsanwendungen

Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets and pathways. For example, it can inhibit histone deacetylases, leading to changes in gene expression and cellular function. Additionally, it may interact with enzymes and receptors involved in metabolic processes, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butyric anhydride: A simpler anhydride with similar reactivity.

    Acetic anhydride: Another carboxylic anhydride with different reactivity and applications.

    Propionic anhydride: Similar structure but with a shorter carbon chain.

Uniqueness

Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride is unique due to its specific structure, which includes a pyrrolidine ring and methoxy groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C11H17NO6

Molekulargewicht

259.26 g/mol

IUPAC-Name

butanoyl (2S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C11H17NO6/c1-4-5-7(13)18-10(15)8-9(14)11(16-2,17-3)6-12-8/h8,12H,4-6H2,1-3H3/t8-/m0/s1

InChI-Schlüssel

XJEODWYYNTXKCE-QMMMGPOBSA-N

Isomerische SMILES

CCCC(=O)OC(=O)[C@@H]1C(=O)C(CN1)(OC)OC

Kanonische SMILES

CCCC(=O)OC(=O)C1C(=O)C(CN1)(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.